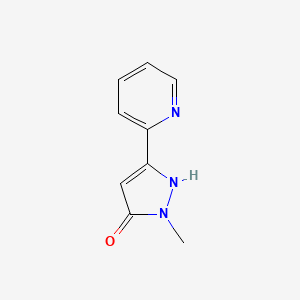

1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol

Description

Properties

IUPAC Name |

2-methyl-5-pyridin-2-yl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-12-9(13)6-8(11-12)7-4-2-3-5-10-7/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRZPBIVSUDSBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1279105-86-0 | |

| Record name | 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol

Introduction: The Significance of Pyridyl-Substituted Pyrazolones

Pyridyl-substituted pyrazolones represent a privileged scaffold in medicinal chemistry and materials science. The pyrazolone core is a versatile heterocyclic motif found in numerous biologically active compounds, including analgesics, anti-inflammatory agents, and anticancer drugs.[1][2][3] The incorporation of a pyridine ring introduces a key hydrogen bond acceptor and a site for metal coordination, significantly modulating the molecule's physicochemical properties and biological target interactions.[4] 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol, the subject of this guide, is a prime example of this class, merging the established bioactivity of the pyrazolone ring with the unique electronic and coordinating properties of the pyridine moiety.

A crucial aspect of pyrazolone chemistry is the phenomenon of tautomerism, where the molecule can exist in multiple, interconvertible isomeric forms.[5][6] For this compound, three primary tautomers are possible: the OH-form (1H-pyrazol-5-ol), the NH-form (1,2-dihydro-3H-pyrazol-3-one), and the CH-form (pyrazol-3-one). The predominant form is highly dependent on the solvent, temperature, and physical state (solution vs. solid).[5][7] This guide will focus on the synthesis of this scaffold and the analytical techniques required to unequivocally determine its structure, with a particular emphasis on elucidating its tautomeric identity.

Part 1: Synthesis of 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol

The most direct and widely adopted method for synthesizing 5-pyrazolone rings is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[1][8] This approach is favored for its high efficiency, operational simplicity, and the formation of a stable aromatic pyrazole ring system.

Causality of Experimental Design

Our synthetic strategy hinges on the reaction between ethyl 3-(pyridin-2-yl)-3-oxopropanoate and methylhydrazine.

-

Ethyl 3-(pyridin-2-yl)-3-oxopropanoate (Starting Material 1): This β-ketoester provides the core C3-C4-C5 and pyridyl-C3 fragments of the pyrazolone ring. The ester group is an excellent leaving group for the final intramolecular cyclization step.

-

Methylhydrazine (Starting Material 2): This reagent provides the N1 and N2 atoms of the pyrazole ring. The methyl group on one of the nitrogen atoms is crucial as it prevents annular tautomerism (proton migration between N1 and N2), simplifying the final product mixture.[5] Using methylhydrazine instead of hydrazine hydrate ensures the N1 position is methylated.

-

Solvent and Catalyst: The reaction is typically performed in a protic solvent like ethanol, which facilitates the dissolution of reactants and intermediates. A catalytic amount of acid (e.g., glacial acetic acid) is often employed to protonate the carbonyl oxygen of the keto group, activating it for nucleophilic attack by the hydrazine.[1]

Synthetic Workflow Diagram

Caption: Synthetic workflow for 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol.

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 3-(pyridin-2-yl)-3-oxopropanoate (1.0 eq) in absolute ethanol (approx. 10 mL per gram of ester).

-

Reagent Addition: To this stirring solution, add methylhydrazine (1.1 eq) dropwise at room temperature. A slight exotherm may be observed. Following the addition, add 3-4 drops of glacial acetic acid as a catalyst.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting β-ketoester spot is no longer visible.

-

Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

-

Precipitation & Filtration: Cool the concentrated solution in an ice bath for 30-60 minutes to induce precipitation of the product. Isolate the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol to remove soluble impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate, to yield the final product as a crystalline solid.

Part 2: In-Depth Characterization

A multi-technique approach is essential for the unambiguous structural elucidation and confirmation of purity for the synthesized compound. This process validates the success of the synthesis and provides critical insights into the molecule's final form, particularly its dominant tautomer.

Characterization Workflow Diagram

Caption: Comprehensive workflow for the characterization of the synthesized compound.

Spectroscopic and Analytical Data

The following data are based on expected values derived from analogous structures in the literature.[7][9][10]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure in solution. The choice of solvent (e.g., CDCl₃ vs. DMSO-d₆) can influence the tautomeric equilibrium and thus the observed spectrum.[7]

| Data Type | Expected Chemical Shift (δ, ppm) | Assignment & Rationale |

| ¹H NMR | 8.5 - 8.7 | Doublet, Pyridine H6 (ortho to N) |

| 7.7 - 7.9 | Triplet of doublets, Pyridine H4 | |

| 7.2 - 7.4 | Multiplet, Pyridine H3, H5 | |

| 5.8 - 6.0 | Singlet, Pyrazole H4 | |

| 3.6 - 3.8 | Singlet, N-CH₃ | |

| 10.0 - 12.0 | Broad singlet, Pyrazole O-H (disappears on D₂O exchange) | |

| ¹³C NMR | 160 - 165 | Pyrazole C5 (bearing OH group) |

| 148 - 152 | Pyrazole C3 (bearing pyridyl group) & Pyridine C6 | |

| 147 - 150 | Pyridine C2 | |

| 136 - 138 | Pyridine C4 | |

| 120 - 125 | Pyridine C3, C5 | |

| 90 - 95 | Pyrazole C4 | |

| 34 - 36 | N-CH₃ |

-

Trustworthiness Insight: The presence of a broad, exchangeable proton signal in the 10-12 ppm range is strong evidence for the hydroxyl (OH) tautomer being dominant in solution. If the keto (NH or CH) form were significant, one might expect different signals for the pyrazole ring protons and carbons.[7]

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides information about the functional groups present in the molecule. The spectrum can help distinguish between the keto and enol tautomers.

| Expected Absorption (cm⁻¹) | Functional Group Vibration | Significance |

| 3400 - 3200 (broad) | O-H stretch | Indicates the presence of the hydroxyl group (enol form). |

| 3100 - 3000 | Aromatic C-H stretch | Confirms the presence of the pyridine and pyrazole rings. |

| ~1620 | C=N stretch | Characteristic of the pyrazole ring. |

| ~1590, 1560 | C=C stretch | Aromatic ring stretches from both pyridine and pyrazole. |

| 1700 - 1650 (weak or absent) | C=O stretch | The absence or weakness of a strong carbonyl peak argues against the keto tautomer being the dominant form in the solid state.[11] |

3. Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, confirming the compound's identity.

-

Expected Molecular Ion (M⁺): For C₉H₉N₃O, the expected monoisotopic mass is 175.0746 g/mol .[12] High-resolution mass spectrometry (HRMS) should confirm this value to within a few parts per million (ppm).

-

Key Fragmentation: Expect to see fragments corresponding to the loss of the N-methyl group, cleavage of the pyrazole ring, or separation of the pyridine ring.

4. Single Crystal X-Ray Diffraction

This is the definitive technique for determining the solid-state structure.[4] If suitable crystals can be grown, X-ray diffraction will provide:

-

Unambiguous confirmation of the atomic connectivity.

-

Precise bond lengths and angles.

-

The absolute tautomeric form present in the crystal lattice.[7]

-

Information on intermolecular interactions, such as hydrogen bonding and π–π stacking, which stabilize the crystal structure.[13]

Conclusion

The synthesis of 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol via the Knorr condensation reaction is a reliable and efficient method for accessing this valuable heterocyclic scaffold. A rigorous characterization protocol, combining NMR and IR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction, is paramount for confirming the chemical identity and, crucially, for elucidating the dominant tautomeric form of the final product. The insights gained from these analytical techniques are essential for researchers in medicinal chemistry and drug development, providing a solid foundation for further studies into the biological activity and therapeutic potential of this compound.

References

- Katritzky, A. R., et al. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Institutes of Health.

- BenchChem. (n.d.). Synthesis of Pyrazole Derivatives from β-Keto Esters. BenchChem Application Notes.

- Wessjohann, L. A., et al. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health.

- de Oliveira, R. B., et al. (n.d.). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. National Institutes of Health.

- Gagnon, P. E., et al. (n.d.). SYNTHESIS OF PYRAZOLONES FROM α-KETO AND α-CYANO ESTERS. Canadian Journal of Chemistry.

- Kumar, K. A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. National Institutes of Health.

- Wessjohann, L. A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.

- Ferreira, V. F., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health.

- El-Sayed, A. M. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate.

- Evans, N. A., et al. (1965). Tautomerism in the 5-pyrazolone series. Sci-Hub.

- Savaliya, K. (n.d.). Design, synthesis, and bioevaluation of substituted pyrazoles. World Journal of Pharmaceutical Research.

- PubChem. (n.d.). 1-methyl-3-(pyridin-2-yl)-1h-pyrazol-5-ol. PubChemLite.

- Ben Ali, M., et al. (n.d.). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. National Institutes of Health.

- Fun, H.-K., et al. (n.d.). (5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone monohydrate. National Institutes of Health.

- Castillo, J.-C., et al. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.

- Ryabukhin, S. V., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and bioevaluation of substituted pyrazoles. [wisdomlib.org]

- 4. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Sci-Hub. Tautomerism in the 5-pyrazolone series / Tetrahedron, 1965 [sci-hub.box]

- 12. PubChemLite - 1-methyl-3-(pyridin-2-yl)-1h-pyrazol-5-ol (C9H9N3O) [pubchemlite.lcsb.uni.lu]

- 13. (5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol

An In-depth Technical Guide on the Physicochemical Properties of 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its presence in numerous FDA-approved drugs.[1][2] This guide provides a comprehensive technical analysis of 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol, a heterocyclic compound with significant potential in drug discovery. We delve into its core physicochemical properties, with a particular focus on the critical phenomenon of tautomerism, which dictates its biological interactions. This document synthesizes predicted data with field-proven insights from analogous structures to offer a practical framework for its synthesis, characterization, and evaluation in a drug development context. Detailed experimental protocols are provided to empower researchers with self-validating methodologies for empirical analysis.

The Pyrazole Scaffold: A Foundation for Modern Therapeutics

The five-membered pyrazole ring, containing two adjacent nitrogen atoms, is a versatile building block in the design of bioactive molecules.[1][3] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a wide array of biological targets.[1] This has led to the development of pyrazole-containing drugs for a multitude of diseases, including cancer, inflammation, and infectious diseases.[2][4][5]

1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol incorporates three key structural motifs:

-

A Pyrazol-5-ol Core: Capable of complex tautomeric equilibria.

-

An N-methyl Group: This modification prevents annular tautomerism of the pyrazole ring itself, simplifying the potential tautomeric landscape to the substituent at position 5.

-

A Pyridin-2-yl Substituent: Introduces a key hydrogen bond acceptor and a potential metal-chelating site, significantly influencing the compound's conformation and interaction profile.

This guide aims to provide a detailed characterization of this molecule, bridging theoretical predictions with practical experimental strategies.

Synthesis and Structural Elucidation

Proposed Synthetic Pathway

The synthesis of 5-pyrazolone derivatives is well-established and typically involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[6] For the title compound, a logical and efficient pathway involves the reaction of an appropriate ethyl 2-pyridoylacetate with methylhydrazine.

The causality behind this choice lies in the high reactivity of the hydrazine nucleophile with the two electrophilic carbonyl centers of the β-ketoester, leading to a spontaneous cyclization and dehydration to form the stable pyrazole ring. Acetic acid is often used as a catalyst to facilitate the reaction.

Caption: Proposed synthesis of 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol.

Structural Elucidation

Confirmation of the final structure relies on a suite of standard analytical techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement (Predicted Monoisotopic Mass: 175.07455 Da).[7]

-

NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the connectivity of the atoms. The presence of signals corresponding to the methyl group, the pyrazole ring proton, and the four distinct protons of the pyridin-2-yl ring are expected.

-

Infrared (IR) Spectroscopy: IR analysis would help identify key functional groups, such as a broad O-H stretch and C=O/C=N stretches, which can also provide clues to the dominant tautomeric form in the solid state.

Core Physicochemical Properties

The Critical Role of Tautomerism

For pyrazol-5-ol systems, the most critical physicochemical property to understand is prototropic tautomerism. The compound can exist in equilibrium between three forms: the hydroxyl (OH), the methylene (CH), and the amine (NH) tautomers.[8] The presence of the pyridin-2-yl substituent introduces an additional layer of complexity and control, allowing for the formation of a stable six-membered ring via an intramolecular hydrogen bond, particularly in the OH-tautomer.[8][9]

The equilibrium between these forms is highly sensitive to the environment, particularly solvent polarity.[10][11]

-

In non-polar solvents (e.g., Chloroform): The OH form, stabilized by the intramolecular hydrogen bond, is expected to be the predominant species.[9]

-

In polar aprotic solvents (e.g., DMSO): The solvent's ability to form strong hydrogen bonds can disrupt the intramolecular bond, potentially favoring the NH or CH tautomers.[11]

-

In polar protic solvents (e.g., Methanol, Water): A complex equilibrium will exist, with the solvent actively participating in proton exchange. Studies on analogous compounds show that with increasing solvent polarity, the amount of the NH form (Form C) increases.[9]

Understanding this equilibrium is paramount for drug development, as each tautomer presents a different set of hydrogen bond donors and acceptors, leading to distinct binding modes with target proteins.

Caption: Tautomeric equilibrium of 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol.

Tabulated Physicochemical Data

The following table summarizes key physicochemical properties. Data is derived from predictions for the target molecule and experimental values from closely related analogs to provide a scientifically grounded estimation.

| Property | Value / Predicted Value | Source / Rationale |

| Molecular Formula | C₉H₉N₃O | PubChem[7] |

| Molecular Weight | 175.19 g/mol | PubChem[12] |

| Monoisotopic Mass | 175.07455 Da | PubChem[7] |

| Predicted XLogP3 | 0.5 | PubChem[7][12] |

| Predicted pKa | ~7.5 - 8.5 | Based on analog 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (pKa 8.08)[13] |

| Melting Point (°C) | ~170 - 185 (Predicted) | Based on analog 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (177-179 °C)[13] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | Based on analog 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol[13] |

| Appearance | Crystalline Powder or Needles | Typical for this class of compounds[13] |

Experimental Protocols for Characterization

Protocol for Determination of Tautomeric Ratio by ¹H NMR Spectroscopy

Rationale: This experiment leverages the sensitivity of proton chemical shifts to the local electronic environment. By acquiring spectra in solvents of differing polarity, one can observe shifts in the equilibrium, providing direct evidence of the tautomeric forms present and their relative populations.[9][11]

Methodology:

-

Sample Preparation: Prepare three separate, precise concentrations (e.g., 10 mg/mL) of the compound in three different deuterated solvents: CDCl₃ (non-polar), Acetone-d₆ (polar aprotic), and DMSO-d₆ (highly polar aprotic).

-

Instrument Setup: Calibrate a 400 MHz (or higher) NMR spectrometer. Ensure consistent temperature control (e.g., 298 K) for all acquisitions.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample. Key regions to monitor are the pyrazole C4-H proton (expected ~5.5-6.0 ppm), the aromatic region for the pyridine ring protons (7.0-8.5 ppm), and the broad signals for exchangeable OH/NH protons.

-

Analysis:

-

Compare the chemical shifts of the C4-H proton across the three spectra. A significant shift indicates a change in the electronic nature of the pyrazole ring, reflecting a shift in the tautomeric equilibrium.

-

Integrate the signals corresponding to the different tautomers if they are distinct and not in fast exchange. The ratio of these integrals provides the relative population of each form in that solvent.

-

The presence of a broad OH or NH signal that exchanges upon addition of D₂O confirms the presence of these protons.

-

Protocol for pKa Determination by Potentiometric Titration

Rationale: The pKa value is critical for predicting a compound's ionization state at physiological pH, which governs its absorption, distribution, and target engagement. A potentiometric titration provides a reliable, direct measurement of the pKa.

Methodology:

-

System Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in a suitable co-solvent system (e.g., 20% Methanol / 80% Water) due to expected low aqueous solubility.

-

Titration Setup: Use an automated potentiometric titrator with a calibrated pH electrode. The titrant should be a standardized solution of 0.1 M HCl, followed by a back-titration with 0.1 M NaOH.

-

Titration Execution: Titrate the sample solution first with HCl to protonate all basic sites, then with NaOH past the expected pKa values. The instrument records the pH as a function of the volume of titrant added.

-

Data Analysis:

-

Plot the first derivative of the pH vs. volume curve. The peak of this curve corresponds to the equivalence point.

-

The pKa is determined from the pH value at which half of the volume to the equivalence point has been added.

-

This self-validating system ensures accuracy through precise volume and pH measurements and standardized titrants.

-

Implications for Drug Development

The physicochemical profile of 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol has profound implications for its journey as a drug candidate:

-

Solubility & Absorption: The predicted low aqueous solubility suggests that formulation strategies, such as salt formation or amorphous solid dispersions, may be necessary to achieve adequate oral bioavailability.

-

Lipophilicity (LogP): A predicted XLogP of 0.5 indicates a relatively hydrophilic molecule.[7] This suggests it may have good aqueous solubility but could face challenges in passively diffusing across lipid membranes, such as the blood-brain barrier.

-

Ionization (pKa): With a predicted pKa around 8, the compound will be predominantly in its neutral form at the acidic pH of the stomach but will become partially ionized in the intestines and blood (pH ~7.4). This balance is crucial for the absorption and distribution profile.

-

Target Binding & Selectivity: The tautomeric state in the target's binding pocket is of utmost importance. The OH-form presents both a hydrogen bond donor (OH) and acceptor (pyridine-N), while the NH-form presents a different donor (NH) and an acceptor (C=O). This chameleon-like ability can be exploited to achieve high-affinity binding but must be well-understood to ensure selectivity and avoid off-target effects. The pyridyl-pyrazolone motif is also an excellent bidentate chelator for metal ions, a property that has been explored in the development of palladium(II) anticancer agents.[11]

Conclusion

1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol is a compound of significant interest, built upon a scaffold with proven therapeutic relevance. Its physicochemical properties are dominated by a solvent-dependent tautomeric equilibrium, which is a critical determinant of its biological activity. A thorough understanding and experimental characterization of its pKa, solubility, and tautomerism, using the robust protocols outlined herein, are essential first steps for any researcher or drug development professional seeking to unlock the full therapeutic potential of this promising molecular architecture.

References

-

NIH. (n.d.). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). [Link]

-

NIH. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

-

MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]

-

PubChem. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. [Link]

-

PubChem. (n.d.). 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine. [Link]

-

PubMed. (n.d.). pyridyl)-3-phenyl-5-hydroxypyrazole. Synthesis, Structure, and Cytotoxic Activity of Their Complexes With palladium(II) Ions. [Link]

-

NIH. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. [Link]

-

MDPI. (n.d.). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. [Link]

-

MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

-

PubChem. (n.d.). 3-methyl-1-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one. [Link]

-

MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

-

ResearchGate. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. [Link]

-

PubChem. (n.d.). 1-methyl-3-(pyridin-2-yl)-1h-pyrazol-5-ol. [Link]

-

ResearchGate. (n.d.). Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3- and 5-yl)-1, 2, 3, 6-tetrahydropyridine Derivatives and Their Evaluation as Muscarinic Receptor Ligands. [Link]

-

Taylor & Francis Online. (n.d.). Tautomeric forms study of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2′-pyridyl)-3-phenyl-5-hydroxypyrazole. [Link]

-

PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

PubMed Central. (n.d.). Current status of pyrazole and its biological activities. [Link]

-

HETEROCYCLES. (2011). reactions and tautomeric behavior of 1-(2-pyridinyl)- 1h-pyrazol-5-ols. [Link]

- Google Patents. (n.d.). Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.

-

ACS Omega. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives. [Link]

-

ChemSynthesis. (n.d.). Pyrazoles database - synthesis, physical properties. [Link]

- Google Patents. (n.d.). Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

-

MDPI. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. [Link]

-

PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

-

SpectraBase. (n.d.). 3-Methyl-1-(2-pyridinyl)-1H-pyrazol-5-amine. [Link]

-

ChemBK. (n.d.). 3-methyl pyrazole-5-one. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]

- 7. PubChemLite - 1-methyl-3-(pyridin-2-yl)-1h-pyrazol-5-ol (C9H9N3O) [pubchemlite.lcsb.uni.lu]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tautomeric forms study of 1H-(2'-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2'-pyridyl)-3-phenyl-5-hydroxypyrazole. Synthesis, structure, and cytotoxic activity of their complexes with palladium(II) ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3-methyl-1-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one | C9H9N3O | CID 667652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | 122431-37-2 [chemicalbook.com]

Tautomerism in 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol Systems: A Guide to Structural Elucidation and Equilibria Control

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The phenomenon of tautomerism in heterocyclic systems is a cornerstone of medicinal chemistry, directly influencing a molecule's physicochemical properties, receptor binding affinity, and metabolic stability. The 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol scaffold is of particular interest due to its prevalence in pharmacologically active compounds.[1][2] This guide provides a comprehensive exploration of the tautomeric landscape of this system, detailing the intricate interplay of structural and environmental factors that govern the equilibrium. We will dissect the causality behind advanced analytical methodologies, including multinuclear NMR spectroscopy, X-ray crystallography, and computational modeling, offering field-proven insights and self-validating protocols for the unambiguous characterization of these dynamic structures.

The Tautomeric Challenge: Beyond a Single Structure

In drug discovery, a molecule is rarely a single, static entity. Prototropic tautomerism, the relocation of a proton, creates an equilibrium of two or more structural isomers. For pyrazol-5-one derivatives, this dynamic behavior is particularly pronounced, potentially leading to significant variations in biological activity.[3] The 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol system can theoretically exist in three principal tautomeric forms: the aromatic hydroxy (OH) form, the methylene (CH) form, and the imino (NH) form.[2]

The presence of the pyridin-2-yl substituent introduces an additional layer of complexity. The pyridine nitrogen atom can act as a hydrogen bond acceptor, potentially stabilizing specific tautomers through intramolecular interactions.[2] Understanding and controlling this equilibrium is paramount for rational drug design, as the dominant tautomer in a physiological environment will dictate the molecule's ultimate therapeutic efficacy.

Caption: The three principal tautomeric forms of pyrazol-5-one systems.

Core Principles: Factors Governing Tautomeric Preference

The position of the tautomeric equilibrium is not random; it is a finely balanced outcome dictated by both intramolecular and extrinsic factors. Manipulating these factors provides a powerful tool for stabilizing a desired tautomeric form.

The Decisive Role of the Solvent

The solvent environment is arguably the most critical external factor influencing tautomeric preference.[3][4][5] The polarity, proticity, and hydrogen-bonding capability of the solvent can selectively stabilize or destabilize different tautomers.

-

Nonpolar Aprotic Solvents (e.g., CDCl₃, C₆D₆): In these environments, the less polar tautomers are often favored. For pyrazolones, this can be the CH form or the OH form, which may exist as dimers stabilized by intermolecular hydrogen bonds.[6]

-

Polar Aprotic Solvents (e.g., DMSO-d₆): These solvents are effective at disrupting intermolecular hydrogen bonds.[6] They can stabilize more polar species, often resulting in a dynamic equilibrium that includes significant populations of the NH and OH tautomers.[1][7]

-

Polar Protic Solvents (e.g., H₂O, CH₃OD): These solvents can actively participate in proton exchange and form strong hydrogen bonds, further complicating the equilibrium. Computational studies have shown that water molecules can lower the energetic barriers between tautomers, facilitating interconversion.[4]

The Influence of Substituents

The electronic nature of the substituents on the pyrazole ring profoundly impacts the relative stability of the tautomers.[8]

-

Electron-Withdrawing Groups (EWGs): Groups like trifluoromethyl (CF₃) or nitro (NO₂) can significantly alter electron density and favor specific forms. For instance, studies on 3-CF₃ substituted pyrazoles show a higher stability for the tautomer where the CF₃ group is at the C3 position.[4]

-

Electron-Donating Groups (EDGs): Groups such as methyl (CH₃) or amino (NH₂) also modulate the equilibrium, generally favoring the tautomer where the donor group is at C3.[4][8]

-

The Pyridin-2-yl Moiety: In our target system, the pyridyl group is the key player. Its nitrogen atom can form an intramolecular hydrogen bond with the proton of the OH or NH tautomer, creating a stable six-membered ring. This chelation effect can dramatically shift the equilibrium towards these forms.[2]

The Scientist's Toolkit: Methodologies for Tautomer Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard in Solution

NMR is the most powerful technique for studying tautomeric equilibria in solution, providing both qualitative and quantitative data.[9]

-

¹H and ¹³C NMR: The chemical shifts of the pyrazole ring nuclei are highly sensitive to the electronic environment, making them excellent probes of tautomeric structure. For example, the C4 carbon exhibits a distinct shift, appearing around 88 ppm in the CH form but at a different position in the aromatic OH form.[7] Similarly, the C5 carbon signal is a key indicator, appearing as a C-O in the OH form versus a C=O in the NH/CH forms.[10]

-

¹⁵N NMR: The nitrogen chemical shifts are exceptionally informative. The shielding of the N1 and N2 nuclei differs significantly between the OH, CH, and NH forms.[6] Furthermore, the involvement of the pyridine nitrogen in hydrogen bonding can be directly observed through changes in its ¹⁵N chemical shift.[2]

Table 1: Representative NMR Chemical Shift Comparison for Pyrazolone Tautomers

| Tautomer | Key ¹H Shifts (ppm) | Key ¹³C Shifts (ppm) | Key ¹⁵N Shifts (ppm) |

|---|---|---|---|

| OH-Form | OH proton (variable, >10 ppm); H4 and H5 in aromatic region.[6][11] | C3 (~160-164), C5 (~130-145), C4 (~90-100).[6][11] | N1 (~190-200), N2 (~245-265).[6] |

| CH-Form | C4-H₂ (~3.4 ppm).[2] | C3 (C=O, >170), C5 (~155), C4 (~40).[7] | N/A (less common, data sparse) |

| NH-Form | NH proton (variable); H4 and H5 signals distinct from OH form.[6] | C3 (C=O, ~168), C5 (~142), C4 (~98).[6] | N1 (~160), N2 (~162).[6] |

Note: Values are approximate and vary based on substituents and solvent. Data compiled from related pyrazolone systems.[2][6][7][11]

Protocol 1: NMR-Based Tautomer Analysis

-

Sample Preparation: Prepare solutions of the compound at a consistent concentration (e.g., 10-20 mg/mL) in a series of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD).

-

Synthesis of Controls: Synthesize the "fixed" O-methyl and N2-methyl derivatives. These compounds are invaluable as they represent a single, non-interconverting tautomer and provide unambiguous reference spectra.[6]

-

Data Acquisition: Acquire high-resolution ¹H, ¹³C, and ¹⁵N NMR spectra for the target compound and the fixed derivatives in each solvent at a controlled temperature.

-

Spectral Assignment: Compare the spectra of the target compound to the fixed derivatives. Assign signals in the target compound's spectra to the corresponding tautomers.

-

Quantification: In cases of slow exchange where distinct signals for each tautomer are visible, determine the tautomer ratio by integrating the corresponding ¹H NMR signals.[12]

-

Variable Temperature (VT) NMR: If signals are broadened due to intermediate exchange rates, perform VT-NMR experiments. Cooling the sample can slow the interconversion, potentially resolving separate signals for each tautomer.[4]

X-Ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides an unequivocal snapshot of the molecular structure in the solid state.[13] This is crucial for identifying which tautomer is thermodynamically favored in the crystal lattice and revealing key intermolecular interactions, such as hydrogen-bonded dimers.[6][14] It is critical to remember that the solid-state structure does not necessarily represent the major tautomer in solution.[10]

Protocol 2: Single-Crystal X-Ray Crystallography Workflow

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Select a high-quality crystal and mount it on a diffractometer. Collect diffraction data, typically at low temperatures (~100 K) to minimize thermal motion.[13]

-

Structure Solution & Refinement: Process the diffraction data to solve and refine the crystal structure. This yields precise atomic coordinates, bond lengths, and bond angles.

-

Analysis: Analyze the refined structure to definitively identify the tautomeric form present in the crystal. Examine intermolecular interactions (e.g., hydrogen bonds, π-stacking) to understand the crystal packing forces.

Computational Chemistry: A Predictive and Corroborative Tool

In silico methods, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers and corroborating experimental findings.[15][16]

Protocol 3: Computational Workflow for Tautomer Analysis

-

Structure Generation: Build 3D models of all possible tautomers (OH, CH, NH) and relevant conformers (e.g., considering rotation around the pyrazole-pyridine bond).

-

Gas-Phase Optimization: Perform geometry optimization and frequency calculations for each tautomer in the gas phase (e.g., using B3LYP/6-311++G(d,p) level of theory).[4][17]

-

Solvation Modeling: Re-optimize the geometries in the presence of a solvent using a continuum solvation model (e.g., PCM). This is crucial for accurately modeling the system's behavior in solution.[4]

-

Energy Calculation: Calculate the Gibbs free energies (ΔG) for each tautomer in each medium. The relative energies indicate the predicted thermodynamic stability and allow for the calculation of theoretical equilibrium constants (Keq).[15]

-

NMR Prediction: Use the GIAO method to calculate the theoretical NMR chemical shifts for each optimized tautomer.[17] Comparing these predicted shifts with experimental data provides strong evidence for structural assignments.

Caption: Integrated workflow for comprehensive tautomerism analysis.

Conclusion and Outlook

The tautomerism of 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol is a complex interplay of solvent, temperature, and intramolecular forces, particularly the potential for hydrogen bonding with the pyridyl nitrogen. A definitive characterization cannot be achieved through a single method. The synergistic application of multinuclear NMR spectroscopy with "fixed" derivatives, single-crystal X-ray diffraction, and DFT calculations provides a self-validating system for elucidating the structural landscape of this important pharmacological scaffold. For drug development professionals, mastering these techniques is not merely an academic exercise; it is a prerequisite for designing molecules with predictable properties, optimized target engagement, and ultimately, enhanced therapeutic potential.

References

-

Holzer, W., Mereiter, K., & Kählig, H. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(10), 2639. [Link]

-

Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]

-

Elguero, J., Katritzky, A. R., & Denisko, O. V. (2000). The use of NMR spectroscopy to study tautomerism. Advances in Heterocyclic Chemistry, 76, 1-73. [Link]

-

Teixeira, C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 35. [Link]

-

Minkin, V. I., Garnovskii, A. D., Elguero, J., Katritzky, A. R., & Denisko, O. V. (2000). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Advances in Heterocyclic Chemistry, 76, 157-236. [Link]

-

Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry, 1(1), 19-54. [Link]

-

Elguero, J., Jagerovic, N., & Alkorta, I. (2006). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 11(4), 239-261. [Link]

-

Holzer, W., & Kählig, H. (2011). Reactions and tautomeric behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols. Heterocycles, 83(7), 1571-1586. [Link]

-

Sh. Al-Shihry, S. (2014). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 784-793. [Link]

-

Elguero, J., Claramunt, R. M., Garceran, R., & Foces-Foces, C. (1987). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (4), 533-538. [Link]

-

Holzer, W., & Kählig, H. (2008). On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Magnetic Resonance in Chemistry, 46(6), 562-571. [Link]

-

Yildiz, M., et al. (2024). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. Journal of Molecular Graphics and Modelling, 131, 108814. [Link]

-

da Silva, A. B. F., et al. (2018). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. Journal of the Brazilian Chemical Society, 29(10), 2096-2109. [Link]

-

Holzer, W., Mereiter, K., & Kählig, H. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI, 23(10), 2639. [Link]

-

Kráľová, K., et al. (2017). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 13, 1550-1559. [Link]

-

Harrad, M., et al. (2016). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Molecules, 21(8), 1020. [Link]

-

Puszko, A., et al. (2020). Tautomeric forms study of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2′-pyridyl)-3-phenyl-5-hydroxypyrazole. Synthesis, structure, and cytotoxic activity of their complexes with palladium(II) ions. Journal of Coordination Chemistry, 73(17-18), 2465-2482. [Link]

-

Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5463. [Link]

-

LibreTexts Chemistry. (2023). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

-

Najib, A. A., et al. (2012). 3,5-Diphenyl-1-(quinolin-2-yl)-4,5-dihydro-1H-pyrazol-5-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2310. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. researchgate.net [researchgate.net]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Paper Details - Ask this paper | Bohrium [bohrium.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. mdpi.com [mdpi.com]

- 12. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 3,5-Diphenyl-1-(quinolin-2-yl)-4,5-dihydro-1H-pyrazol-5-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis and Therapeutic Potential of 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a cornerstone in modern drug discovery.[1][2] Its remarkable structural versatility and capacity for diverse chemical modifications have established it as an indispensable building block in the synthesis of novel therapeutic agents.[1] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] This guide delves into the specifics of a particular derivative, 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol, providing a comprehensive overview of its synthesis, characterization, and potential applications in drug development. While a specific CAS number for this compound is not readily found in major databases, this guide will leverage data from closely related analogues to provide a robust technical foundation.

Section 1: Molecular Profile and Physicochemical Properties

1.1. Chemical Structure and Isomerism

The core structure of 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol features a pyrazole ring substituted with a methyl group at the N1 position, a pyridin-2-yl group at the C3 position, and a hydroxyl group at the C5 position.

Table 1: Physicochemical Properties of a Representative Pyrazol-5-ol Analogue (1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol)

| Property | Value | Source |

| Molecular Formula | C5H5F3N2O | [5] |

| Molecular Weight | 166.10 g/mol | [5] |

| IUPAC Name | 2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one | [5] |

| CAS Number | 122431-37-2 | [6][7] |

1.2. Tautomerism: A Key Consideration

Pyrazol-5-ols can exist in several tautomeric forms, which can significantly influence their chemical reactivity and biological activity. The predominant tautomeric forms are the OH-form, the NH-form, and the CH-form. The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and the nature of the substituents. Understanding and controlling this tautomerism is a critical aspect of both the synthesis and the biological evaluation of these compounds.

Section 2: Synthesis of 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol

The synthesis of 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol can be approached through several established methods for pyrazole ring formation. The most common and versatile approach is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

2.1. Retrosynthetic Analysis

A logical retrosynthetic approach for the target molecule involves the disconnection of the pyrazole ring, leading to two key starting materials: a β-ketoester bearing the pyridin-2-yl moiety and methylhydrazine.

Caption: Retrosynthetic pathway for 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol.

2.2. Step-by-Step Experimental Protocol

This protocol outlines a plausible and efficient synthesis of the target compound, drawing upon established methodologies for pyrazole synthesis.[8][9]

Step 1: Synthesis of Ethyl 3-oxo-3-(pyridin-2-yl)propanoate (a β-ketoester)

-

Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add ethyl 2-(pyridin-2-yl)acetate dropwise with stirring.

-

Addition of Reagent: Following the addition of the acetate, add diethyl carbonate dropwise to the reaction mixture.

-

Reflux: Heat the mixture to reflux for several hours to drive the Claisen condensation to completion.

-

Workup: After cooling, the reaction mixture is acidified with a dilute acid (e.g., acetic acid) and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and the solvent is evaporated to yield the crude β-ketoester.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol

-

Reaction Setup: In a round-bottom flask, dissolve the purified ethyl 3-oxo-3-(pyridin-2-yl)propanoate in a suitable solvent such as ethanol or acetic acid.

-

Addition of Hydrazine: Add a solution of methylhydrazine to the flask.

-

Reaction Conditions: The reaction mixture is then heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting solid is then recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to afford the purified 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol.

Caption: A two-step synthetic workflow for the target compound.

Section 3: Characterization and Analytical Techniques

The structural elucidation and purity assessment of the synthesized 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol are crucial for its subsequent biological evaluation. A combination of spectroscopic and chromatographic methods is employed for this purpose.[10][11][12]

3.1. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of the protons in the molecule. Expected signals would include those for the methyl group, the pyrazole ring proton, and the protons of the pyridine ring.

-

¹³C NMR: Reveals the number of unique carbon atoms and their chemical shifts, confirming the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its structure.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the O-H stretch of the hydroxyl group and the C=N and C=C stretching vibrations of the pyrazole and pyridine rings.

3.2. Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A single, sharp peak indicates a high degree of purity.

-

Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring the progress of the reaction and for preliminary purity checks.

Section 4: Potential Applications in Drug Discovery

The pyrazole scaffold is a well-established pharmacophore in a variety of therapeutic areas.[13][14] The presence of the pyridine ring and the hydroxyl group in 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol suggests several potential avenues for its application in drug development.

4.1. Kinase Inhibition

Many pyrazole-containing compounds have been developed as potent kinase inhibitors for the treatment of cancer and inflammatory diseases.[2][3] The nitrogen atoms of the pyrazole and pyridine rings can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site. The hydroxyl group can also form crucial hydrogen bonds with the target protein.

Caption: Putative binding mode of a pyrazole inhibitor in a kinase active site.

4.2. Anti-inflammatory and Analgesic Activity

Pyrazole derivatives have a long history as anti-inflammatory and analgesic agents.[4] The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes. The structural features of 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol make it a candidate for investigation in this area.

4.3. Antimicrobial Activity

The search for new antimicrobial agents is a global health priority. Pyrazole-containing compounds have shown promising activity against a range of bacterial and fungal pathogens.[15][16][17] The combination of the pyrazole and pyridine moieties may lead to synergistic antimicrobial effects.

Section 5: Future Directions and Conclusion

This technical guide has provided a comprehensive overview of 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol, from its synthesis and characterization to its potential applications in drug discovery. While further experimental work is required to fully elucidate its biological activity profile, the information presented here, based on the well-established chemistry and pharmacology of pyrazole derivatives, provides a strong foundation for future research. The versatility of the pyrazole scaffold, coupled with the potential for diverse biological interactions afforded by the pyridinyl and hydroxyl substituents, makes this compound and its analogues compelling targets for further investigation in the quest for novel and effective therapeutic agents.

References

A comprehensive list of references will be compiled based on the in-text citations to provide full traceability and support the scientific integrity of this guide.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | C5H5F3N2O | CID 1238616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-OL | CAS 122431-37-2 [matrix-fine-chemicals.com]

- 7. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | 122431-37-2 [chemicalbook.com]

- 8. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]

- 9. TW201835036A - Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol - Google Patents [patents.google.com]

- 10. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | MDPI [mdpi.com]

- 14. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jpsbr.org [jpsbr.org]

- 16. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Biological Screening of Pyridinyl-Pyrazolol Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyridinyl-Pyrazolol Scaffold - A Privileged Motif in Kinase Inhibition

The pyridinyl-pyrazolol core, and the closely related pyrazolo[3,4-b]pyridine, represents a "privileged scaffold" in modern medicinal chemistry. These heterocyclic systems are frequently identified as the backbone of potent and selective kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[1][2][3][4][5] The rationale for focusing on this scaffold lies in its structural and electronic properties, which are well-suited for interaction with the ATP-binding pocket of kinases. The pyrazole ring can act as a hydrogen bond donor, while the pyridine nitrogen serves as a hydrogen bond acceptor, mimicking the hinge-binding interactions of the native ATP molecule.[6] This guide provides a comprehensive, field-proven framework for the initial biological screening of novel pyridinyl-pyrazolol compounds, designed to efficiently identify and characterize promising lead candidates for further drug development.

Our screening strategy is built on a logical, tiered approach that progresses from broad, high-throughput biochemical assays to more physiologically relevant cell-based evaluations. This cascade is designed to maximize information output while conserving valuable compound resources, ensuring that only the most promising candidates advance.

Part 1: The Screening Cascade - A Multi-Tiered Approach to Hit Identification

The initial biological evaluation of a new chemical series is a critical juncture in the drug discovery process. A well-designed screening cascade should be both sensitive and specific, capable of identifying true "hits" while minimizing false positives. The following workflow represents a robust and efficient strategy for the initial assessment of pyridinyl-pyrazolol compounds.

Figure 1: A tiered screening cascade for the initial biological evaluation of pyridinyl-pyrazolol compounds.

Part 2: Primary Screening - Interrogating the Kinome

The foundational hypothesis for pyridinyl-pyrazolol compounds is their potential as kinase inhibitors. Therefore, the primary screen should directly address this by profiling the compounds against a diverse panel of protein kinases.

Rationale for Kinase Panel Screening

A broad kinase panel offers several advantages at this early stage:

-

Target Identification: It allows for the unbiased discovery of the primary kinase target(s) of a novel compound series.

-

Selectivity Profiling: Early assessment of selectivity is crucial. A compound that inhibits multiple kinases may have off-target effects, though in some cases, polypharmacology can be beneficial.[1][3]

-

Structure-Activity Relationship (SAR) Insights: Comparing the activity of analogs across a panel can provide initial insights into the structural features that govern potency and selectivity.

Recommended Assay Technology: Luminescent ADP Detection

For high-throughput screening (HTS), a robust and sensitive assay platform is paramount. The ADP-Glo™ Kinase Assay is an excellent choice for this purpose.[7]

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The reaction is performed, and then a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP to ATP, which is then used by a luciferase to generate a luminescent signal that is proportional to the initial kinase activity.

Advantages:

-

Universal: It can be used for virtually any kinase, regardless of the substrate.[7]

-

High Sensitivity: The assay can detect low levels of kinase activity, allowing for the use of lower enzyme concentrations.[7]

-

Resistance to Interference: The luminescent signal is less prone to interference from colored or fluorescent compounds compared to fluorescence-based methods.[7]

Experimental Protocol: ADP-Glo™ Kinase Assay

-

Compound Preparation: Prepare a dilution series of the pyridinyl-pyrazolol compounds in an appropriate solvent (e.g., DMSO).

-

Kinase Reaction: In a 384-well plate, add the kinase, substrate, ATP, and the test compound. Incubate at room temperature for the desired time (e.g., 60 minutes).

-

Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent, which contains the enzymes necessary to convert ADP to ATP and the luciferase/luciferin pair. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[]

| Parameter | Typical Concentration/Condition | Rationale |

| ATP Concentration | At or near the Km for each kinase | To identify ATP-competitive inhibitors. |

| Compound Concentration Range | 10 µM to 1 nM | To accurately determine the IC50 of active compounds. |

| DMSO Concentration | < 1% | To minimize solvent effects on enzyme activity. |

| Controls | No enzyme, no compound (positive control), known inhibitor (assay validation) | To ensure the quality and reliability of the data. |

Part 3: Secondary Screening - Assessing Cellular Activity and Toxicity

A compound that is potent in a biochemical assay may not necessarily be effective in a cellular context. Cell-based assays are therefore a critical next step to evaluate compound permeability, stability, and on-target activity in a more physiological environment.[9][10][11]

Antiproliferative Assays: Gauging a Compound's Impact on Cancer Cell Growth

Given the role of kinases in cell proliferation, a primary cellular screen should assess the antiproliferative effects of the compounds against a panel of cancer cell lines.[11][12]

Recommended Assay Technology: ATP-Based Cell Viability Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used and reliable method for determining the number of viable cells in culture based on the quantification of ATP.

Principle: The assay reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present, which is a direct indicator of the number of metabolically active cells.

Advantages:

-

High Sensitivity and Broad Linearity: Allows for accurate measurement of cell viability over a wide range of cell densities.

-

Simple and Rapid Protocol: A single reagent addition and a short incubation time make it amenable to HTS.

-

Reflects Metabolic Activity: Provides a more functional measure of cell health compared to assays that only measure membrane integrity.

Experimental Protocol: CellTiter-Glo® Assay

-

Cell Plating: Seed cancer cells in a 96- or 384-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a dilution series of the pyridinyl-pyrazolol compounds. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Signal Generation: Add the CellTiter-Glo® Reagent to each well and mix to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percent growth inhibition for each compound concentration and determine the GI50 value (the concentration of compound that causes 50% inhibition of cell growth).

Cytotoxicity Assays: Establishing a Therapeutic Window

It is crucial to determine if the observed antiproliferative effects are due to specific inhibition of cancer cell growth or general cytotoxicity. This is achieved by concurrently screening the compounds against a non-cancerous cell line.

Recommended Assay Technology: Membrane Integrity Assay

The CellTox™ Green Cytotoxicity Assay provides a direct measure of cytotoxicity by detecting compromised cell membrane integrity.

Principle: The assay uses a fluorescent dye that is excluded from viable cells but binds to the DNA of cells with compromised membranes, resulting in a fluorescent signal that is proportional to the number of dead cells.

Advantages:

-

Real-Time Measurement: The dye can be added at the time of compound treatment to monitor cytotoxicity over time.

-

Multiplexing Capability: Can be easily multiplexed with other assays, such as the CellTiter-Glo® assay, to obtain multiple endpoints from the same well.

Experimental Protocol: CellTox™ Green Assay

-

Cell Plating and Treatment: Follow the same procedure as for the CellTiter-Glo® assay, using a non-cancerous cell line (e.g., primary fibroblasts or an immortalized normal cell line).

-

Reagent Addition: Add the CellTox™ Green Dye to the cells at the time of compound treatment.

-

Incubation: Incubate for the desired time (e.g., 72 hours).

-

Data Acquisition: Read the fluorescence on a plate reader.

-

Data Analysis: Determine the CC50 value (the concentration of compound that causes 50% cytotoxicity).

The ratio of the CC50 in normal cells to the GI50 in cancer cells provides an initial estimate of the therapeutic index. A higher ratio is desirable, indicating that the compound is more potent against cancer cells than normal cells.

Part 4: Tertiary Screening - Elucidating the Mechanism of Action

Once a compound has demonstrated potent and selective activity in both biochemical and cellular assays, the next step is to confirm that its cellular effects are mediated through the intended kinase target.

Target Engagement and Pathway Modulation

A common mechanism for kinase-driven cancer cell proliferation is the constitutive activation of a signaling pathway. A successful inhibitor should block this signaling.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]

- 9. criver.com [criver.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. news-medical.net [news-medical.net]

- 12. aacrjournals.org [aacrjournals.org]

In Silico Toxicity Prediction of Pyrazole Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The Pyrazole Paradox in Drug Discovery

Pyrazole derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates. Their versatile scaffold allows for facile modification, enabling the fine-tuning of pharmacological activity against a wide array of biological targets, from kinases to receptors.[1][2] However, this chemical versatility is a double-edged sword. The same structural features that confer therapeutic efficacy can also introduce liabilities, leading to unforeseen toxicity.[3][4] Early identification of these toxicological risks is paramount, as toxicity is a leading cause of costly, late-stage drug development failures.[5][6]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for leveraging in silico toxicology methods to predict and mitigate the potential risks associated with pyrazole derivatives. By integrating computational approaches early in the discovery pipeline, teams can "fail fast, fail cheap," prioritizing compounds with the highest probability of success while minimizing reliance on time-consuming and ethically complex animal testing.[6][7] We will move beyond a simple listing of tools to explain the causality behind methodological choices, grounding our protocols in the principles of scientific integrity and regulatory acceptance.[8][9]

Part 1: Foundational Concepts in Computational Toxicology

Before embarking on a predictive workflow, it is crucial to understand the primary methodologies and the key toxicological endpoints of concern for drug candidates.

Key Toxicity Endpoints

In silico models can predict a wide range of toxicities. For pyrazole derivatives, as with many small molecule drug candidates, the most critical endpoints include:

-

Hepatotoxicity (Liver Toxicity): Drug-induced liver injury (DILI) is a major reason for drug withdrawal.[10] Pyrazole itself can induce oxidative liver damage, making this a critical endpoint to monitor for its derivatives.[4][11]

-

Cardiotoxicity: Particularly, inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to fatal cardiac arrhythmias.

-

Mutagenicity/Genotoxicity: The potential for a compound to cause genetic mutations, which can lead to cancer. The Ames test is a common bacterial reverse mutation assay that is frequently modeled in silico.[12]

-

Carcinogenicity: The potential to cause cancer through various mechanisms.

-

Acute Toxicity: Often quantified by the LD50 (lethal dose for 50% of a test population), this endpoint provides a general indication of a substance's intrinsic toxicity upon short-term exposure.[13]

Core In Silico Methodologies

Computational toxicology relies on the principle that a compound's biological activity, including its toxicity, is a function of its molecular structure and physicochemical properties.[14] Several methods are employed to model this relationship:

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate molecular descriptors (numerical representations of a molecule's properties) with a specific biological activity or toxicity endpoint.[15][16] These models are "trained" on large datasets of compounds with known toxicity values and can then be used to predict the toxicity of new, untested molecules.[17][18]

-

Molecular Docking: This structure-based method simulates the binding of a molecule (like a pyrazole derivative) to the active site of a protein known to be involved in a toxicity pathway (a "toxicology target").[19][20][21] For example, docking a compound into the hERG channel pore can predict its potential for cardiotoxicity.[22]

-

Expert Rule-Based Systems: These systems use a set of predefined structural fragments or rules, known as "structural alerts," to identify molecules that are likely to be toxic.[23] These rules are derived from known mechanisms of toxicity and extensive experimental data.

-

Read-Across: This approach involves predicting the toxicity of a compound by using data from one or more structurally similar compounds. It is a form of analogical reasoning that is widely used in regulatory toxicology.[14]

Part 2: The Predictive Workflow: A Self-Validating System

A robust in silico toxicity assessment is not a single-step process but a multi-stage workflow designed to build confidence in the final prediction. Each step includes internal checks and balances to ensure the trustworthiness of the results.

Workflow Overview

The following diagram illustrates the logical flow of a comprehensive in silico toxicity prediction workflow.

Caption: High-level workflow for in silico toxicity prediction.

Protocol 1: Chemical Structure Preparation and Standardization

Causality: The predictive power of any in silico model is fundamentally dependent on the quality of the input. A single molecule can be represented in multiple ways (e.g., different salt forms, tautomers, or protonation states). Failure to standardize the input structure will lead to inconsistent descriptor calculations and, consequently, unreliable predictions.

Step-by-Step Methodology:

-

Obtain Structure: Start with the canonical SMILES (Simplified Molecular-Input Line-Entry System) string or an SDF (Structure-Data File) for your pyrazole derivative.

-

Use a Standardization Tool: Employ a cheminformatics toolkit like RDKit (open-source) or commercial software.

-

Apply Standardization Rules:

-

Remove Salts/Fragments: Cleave counter-ions and retain only the largest, active component.

-

Neutralize Charges: Adjust protonation states to represent the molecule at a physiological pH (typically 7.4).

-

Enumerate Tautomers: Generate the most stable tautomeric form of the pyrazole ring and any other relevant functional groups. This is particularly important for heterocyclic compounds.

-

-

Generate a Canonical Representation: Save the final, standardized structure for use in subsequent steps. This ensures that the same molecule will always be represented identically, making the workflow reproducible.

Protocol 2: Model Application and Endpoint Prediction

Causality: No single model can accurately predict all forms of toxicity. A "weight of evidence" approach, using multiple, complementary methods, provides a more robust assessment.[8] For regulatory purposes, such as an ICH M7 submission for mutagenicity, the use of two complementary methods (one expert rule-based and one statistical-based) is explicitly recommended.[8][24]

Step-by-Step Methodology:

-

Select Appropriate Tools: Choose a suite of tools that cover the key toxicity endpoints. A combination of free web servers and standalone software can be effective. (See Table 1 for examples).

-

Submit Standardized Structure: Input the canonical SMILES from Protocol 1 into each selected tool.

-

Execute Predictions for Key Endpoints:

-

Mutagenicity: Use both a statistical-based QSAR tool (e.g., predictions from ADMETlab 3.0) and an expert rule-based system (e.g., by identifying structural alerts known to cause mutagenicity).

-

Hepatotoxicity & Cardiotoxicity: Utilize models trained specifically for these complex endpoints. Many web servers provide dedicated predictions for DILI and hERG inhibition.

-

Acute Toxicity: Obtain a predicted LD50 value and toxicity class.

-